molecular formula C20H23ClFN3O3 B10972043 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10972043
M. Wt: 407.9 g/mol
InChI Key: QXAVRPIGBRFQKN-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the benzyl group: The piperazine ring is then reacted with 3-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzylated piperazine.

    Carboxamide formation: The final step involves the reaction of the benzylated piperazine with 3,4-dimethoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
  • 4-(4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
  • 4-(3-chloro-4-methylbenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Uniqueness

4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClFN3O3

Molecular Weight

407.9 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H23ClFN3O3/c1-27-18-6-4-15(12-19(18)28-2)23-20(26)25-9-7-24(8-10-25)13-14-3-5-17(22)16(21)11-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)

InChI Key

QXAVRPIGBRFQKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl)OC

Origin of Product

United States

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